Sanggenon W

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H26O6 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

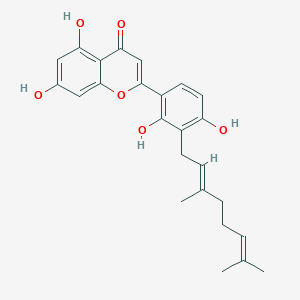

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-13,26-28,30H,4,6,8H2,1-3H3/b15-7+ |

InChI Key |

UTEWDYGCVICAOX-VIZOYTHASA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Molecular Mechanisms of Sanggenons: A Technical Overview

Disclaimer: As of late 2025, specific research elucidating the mechanism of action for Sanggenon W is not available in the public domain. However, significant research has been conducted on other members of the Sanggenon family of compounds, particularly Sanggenon A, C, and G. This guide provides an in-depth technical overview of the known mechanisms of these related compounds, which may offer insights into the potential biological activities of this compound.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the signaling pathways, quantitative data from key experiments, and the methodologies employed in these studies.

Sanggenon A: Anti-inflammatory Activity via NF-κB and Nrf2/HO-1 Pathways

Sanggenon A has been identified as a potent anti-inflammatory agent. Its mechanism of action is primarily centered on the dual regulation of the pro-inflammatory NF-κB signaling pathway and the cytoprotective Nrf2/HO-1 pathway.[1][2]

Mechanism of Action

In response to inflammatory stimuli such as lipopolysaccharide (LPS), Sanggenon A exerts its anti-inflammatory effects by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1] This leads to a downstream reduction in the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1] Concurrently, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is suppressed.[1][2]

Simultaneously, Sanggenon A activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Sanggenon A promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[1] The induction of HO-1 is a key component of the anti-inflammatory effects of Sanggenon A.[2]

Quantitative Data

| Compound | Cell Line | Target/Effect | Concentration | Result | Reference |

| Sanggenon A | BV2 and RAW264.7 | iNOS and COX-2 expression | Not specified | Concentration-dependent inhibition | [1] |

| Sanggenon A | BV2 and RAW264.7 | NO, PGE2, IL-6, TNF-α production | Not specified | Significant inhibition | [1] |

| Sanggenon A | BV2 and RAW264.7 | HO-1 expression | Not specified | Induction via Nrf2 activation | [1] |

Experimental Protocols

-

Cell Culture and Treatment: Murine microglial cells (BV2) and macrophage cells (RAW264.7) were cultured and pre-treated with various concentrations of Sanggenon A for 2 hours before stimulation with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.[1]

-

Western Blot Analysis: To determine the expression levels of proteins such as iNOS, COX-2, and HO-1, cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands were quantified using software like ImageJ, with β-actin serving as a loading control.[1]

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent to determine NO production.

-

Pro-inflammatory Cytokine Measurement: The levels of PGE2, IL-6, and TNF-α in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]

-

NF-κB Activity Assay: A secreted alkaline phosphatase (SEAP) reporter assay was used to investigate the effects on NF-κB activity in LPS-stimulated RAW264.7 cells.[3]

Signaling Pathway Diagram

Sanggenon C: Pro-apoptotic Activity in Colon Cancer

Sanggenon C has demonstrated significant anti-cancer properties, particularly in colorectal cancer cell lines. Its mechanism involves the induction of apoptosis through multiple interconnected pathways.[4][5][6]

Mechanism of Action

Sanggenon C inhibits the proliferation of colon cancer cells in a dose- and time-dependent manner.[4][7] A key aspect of its action is the generation of reactive oxygen species (ROS), which triggers the mitochondrial pathway of apoptosis.[4][8] This is evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2.[4]

Furthermore, Sanggenon C treatment leads to an increase in intracellular calcium (Ca2+) and ATP levels.[4][5] It also inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[4][8] The inhibition of iNOS is thought to contribute to the activation of caspase-9 and subsequent mitochondria-mediated apoptosis.[5] Some studies also suggest that Sanggenon C can inhibit NF-κB activation in inflammatory cells, which may also contribute to its anti-cancer effects.[3]

Quantitative Data

| Compound | Cell Line | Effect | Concentration (µM) | Result | Reference |

| Sanggenon C | LoVo, HT-29, SW480 | Inhibition of proliferation | 5 - 80 | Dose- and time-dependent inhibition | [4][6] |

| Sanggenon C | HT-29 | Induction of apoptosis | 10, 20, 40 | Apoptosis induced | [4][6] |

| Sanggenon C | RAW264.7 | Inhibition of NO production | 1, 10 | Strong, dose-dependent inhibition | [3] |

| Sanggenon C | RAW264.7 | Inhibition of iNOS expression | 1, 10 | Suppression of protein expression | [3] |

| Sanggenon C | RAW264.7 | Inhibition of NF-κB activation | Not specified | Dose-dependent inhibition | [3] |

Experimental Protocols

-

Cell Viability Assay: The antiproliferative effects of Sanggenon C on colon cancer cell lines (LoVo, HT-29, SW480) were determined using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.[7]

-

Apoptosis Detection: Apoptosis was visualized and confirmed using Hoechst 33258 staining, which stains the condensed chromatin in apoptotic cells.[7]

-

Intracellular ROS Measurement: The generation of intracellular ROS was measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measurement of Intracellular Ca2+ and ATP: Intracellular calcium and ATP levels were quantified using specific fluorescent probes and a microplate reader.[5]

-

Western Blot Analysis: The expression levels of proteins such as iNOS and Bcl-2 were determined by Western blotting as described previously.[4]

Signaling Pathway Diagram

Sanggenon G: A Direct Inhibitor of XIAP

Sanggenon G has been identified as a novel, cell-permeable, small-molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis.[8][9][10]

Mechanism of Action

XIAP is an endogenous inhibitor of caspases, the executioner enzymes of apoptosis. Specifically, the BIR3 domain of XIAP binds to and inhibits initiator caspase-9, thereby blocking the apoptotic cascade.[8] Sanggenon G directly interferes with this interaction by binding to the BIR3 domain of XIAP.[11][12] This binding prevents XIAP from inhibiting caspase-9, thus liberating caspase-9 to initiate apoptosis.[8]

By inhibiting XIAP, Sanggenon G enhances the activation of caspases-3, -8, and -9.[8] This sensitizes cancer cells, particularly those that overexpress XIAP, to apoptosis induced by chemotherapeutic agents like etoposide.[8][11] Therefore, Sanggenon G acts as a chemosensitizer in tumor cell lines with high XIAP expression.[10]

Quantitative Data

| Compound | Target | Parameter | Value | Method | Reference |

| Sanggenon G | XIAP (BIR3 domain) | Binding Affinity (Ki) | 34.26 µM | Fluorescence Polarization (FP) Assay, Protein Fragment Complementation Analysis (PCA) | [8][9][11][12] |

| Sanggenon G | Molt3/XIAP cells | Treatment Concentration | 14.4 µM (24h) | Enhances caspase cleavage | [11] |

Experimental Protocols

-

Fluorescence Polarization (FP) Assay: This in vitro biochemical assay was used to determine the binding affinity of Sanggenon G to the BIR3 domain of XIAP by measuring the change in polarization of a fluorescently labeled peptide that binds to BIR3.[8]

-

Protein Fragment Complementation Analysis (PCA): This in vivo assay was used to confirm the interaction between Sanggenon G and the XIAP-BIR3 domain within living cells. The assay relies on the reconstitution of a reporter enzyme (e.g., luciferase) when two of its fragments, fused to the interacting proteins, are brought into proximity.[8][10]

-

Co-immunoprecipitation: This technique was used to demonstrate that Sanggenon G displaces caspase-9 from XIAP. Cell lysates were incubated with an antibody against XIAP, and the precipitated proteins were analyzed by Western blot for the presence of caspase-9.[8]

-

Apoptosis and Cell Growth Assays: The effect of Sanggenon G, alone or in combination with etoposide, on cell growth and apoptosis was assessed in XIAP-overexpressing cell lines (e.g., Molt3/XIAP) using cell counting and apoptosis detection methods.[10]

Mechanism Diagram

References

- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sanggenon G | TargetMol [targetmol.com]

- 10. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Sanggenon W CAS number and molecular weight

For the attention of: Researchers, scientists, and drug development professionals.

Core Molecular Identifiers

A summary of the fundamental molecular data for Sanggenon W is presented below.

| Compound | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 2226467-12-3[1] | 422.47[1] |

Quantitative Data for Sanggenon Analogues

The following table summarizes key quantitative findings for the biological activities of Sanggenon A and Sanggenon C, providing insights into their potential therapeutic efficacy.

| Compound | Assay | Cell Line | Result |

| Sanggenon A | Nitric Oxide (NO) Production Inhibition | BV2 and RAW264.7 | Significant inhibition of LPS-induced NO production[1][2] |

| Sanggenon C | Cell Proliferation Inhibition | LoVo, HT-29, SW480 | Dose and time-dependent inhibition[3][4] |

| Sanggenon C | Apoptosis Induction | HT-29 | Induction of apoptosis at 10, 20, and 40 µM concentrations[3][4] |

Experimental Protocols

Detailed methodologies for key experiments performed with Sanggenon A and Sanggenon C are provided below. These protocols can serve as a foundation for designing experiments with this compound.

Anti-Inflammatory Activity of Sanggenon A in Macrophages

Objective: To determine the effect of Sanggenon A on lipopolysaccharide (LPS)-induced inflammatory responses in BV2 and RAW264.7 macrophage cell lines.

Methodology:

-

Cell Culture: BV2 and RAW264.7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

LPS Stimulation: Cells were pre-treated with various concentrations of Sanggenon A for a specified period. Subsequently, inflammation was induced by treating the cells with 1 µg/mL of LPS for 24 hours.[1][2]

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite in the culture medium, an indicator of NO production, was measured using the Griess reagent.

-

Western Blot Analysis: To assess the expression of key inflammatory proteins, cell lysates were prepared and subjected to SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and proteins of the NF-κB and Nrf2 pathways.[1][2]

Pro-Apoptotic Effects of Sanggenon C on Colon Cancer Cells

Objective: To investigate the molecular mechanisms underlying the anti-cancer effects of Sanggenon C in human colon cancer cell lines.

Methodology:

-

Cell Culture: Human colon cancer cell lines (LoVo, HT-29, and SW480) were maintained in DMEM with 10% FBS and 1% antibiotics in a 5% CO₂ incubator at 37°C.[3][4]

-

Cell Viability Assay: The effect of Sanggenon C on cell proliferation was determined using the Cell Counting Kit-8 (CCK-8) assay. Cells were treated with Sanggenon C at concentrations ranging from 0 to 80 µM for 24 hours.[4]

-

Apoptosis Analysis: Apoptosis was quantified by flow cytometry after staining the cells with Annexin V-FITC and propidium iodide.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Western Blot Analysis: The expression levels of proteins involved in the mitochondrial apoptosis pathway, such as Bcl-2 and Cytochrome C, were analyzed by western blotting.[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Sanggenon A and Sanggenon C, providing a visual representation of their mechanisms of action.

Caption: Anti-inflammatory signaling pathway of Sanggenon A.

Caption: Pro-apoptotic signaling pathway of Sanggenon C.

References

- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Sanggenon C: A Technical Guide

A comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for Sanggenon C, a bioactive Diels-Alder type adduct isolated from the root bark of Morus species.

Introduction

Sanggenon C is a complex prenylated flavonoid, recognized for its potential therapeutic properties, including hypotensive and anti-inflammatory effects. Structurally, it is a Diels-Alder adduct, which contributes to its unique chemical architecture and biological activity. This technical guide provides a detailed overview of the key spectroscopic data—NMR, MS, and IR—that are fundamental to the structural elucidation and characterization of Sanggenon C. The information presented here is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

It is important to note that the compound "Sanggenon W" as specified in the initial query did not yield any specific findings in the scientific literature. It is presumed to be a typographical error, and this guide will therefore focus on the well-documented compound, Sanggenon C.

Spectroscopic Data

The structural confirmation of Sanggenon C is heavily reliant on a combination of spectroscopic techniques. Below is a summary of the key data obtained from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Sanggenon C are crucial for determining its intricate molecular framework. The data presented here is typically acquired in deuterated acetone (acetone-d₆).

Table 1: ¹H NMR Spectroscopic Data for Sanggenon C (in acetone-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| Data not fully available in the public domain. Original research articles should be consulted for a complete list of assignments. | |||

| ~6.0-7.5 | m | Aromatic Protons | |

| ~5.5 | br s | Olefinic Proton | |

| ~1.5-1.7 | s | Methyl Protons (prenyl group) |

| ~1.8 | s | | Methyl Protons (cyclohexene ring) |

Table 2: ¹³C NMR Spectroscopic Data for Sanggenon C (in acetone-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not fully available in the public domain. Original research articles should be consulted for a complete list of assignments. | |

| ~200 | Carbonyl Carbon (C=O) |

| ~160-165 | Aromatic Carbons (C-O) |

| ~100-130 | Aromatic and Olefinic Carbons |

| ~20-50 | Aliphatic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of Sanggenon C, further confirming its molecular formula, C₄₀H₃₆O₁₂.

Table 3: Mass Spectrometry Data for Sanggenon C

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 708 | [M]⁺ | Molecular Ion |

Infrared (IR) Spectroscopy

The IR spectrum of Sanggenon C reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for Sanggenon C

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3350 | broad | O-H (hydroxyl groups) stretching |

| 1665 | strong | C=O (carbonyl) stretching |

| 1605 | medium | C=C (aromatic) stretching |

| 1585 | medium | C=C (aromatic) stretching |

Experimental Protocols

Detailed experimental procedures are critical for the replication and verification of spectroscopic data. The following are generalized protocols based on standard practices for the analysis of natural products like Sanggenon C.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation : A few milligrams of purified Sanggenon C are dissolved in approximately 0.5 mL of deuterated acetone (acetone-d₆).

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

-

Instrumentation : High-resolution mass spectrometry (HRMS), often coupled with a chromatographic system like LC-MS (Liquid Chromatography-Mass Spectrometry), is employed.

-

Ionization : Electrospray ionization (ESI) is a common technique for flavonoids like Sanggenon C.

-

Data Acquisition : Data is collected in both positive and negative ion modes to obtain the molecular ion peak and study the fragmentation patterns.

Infrared Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of Sanggenon C is finely ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The structural elucidation of a natural product like Sanggenon C follows a logical workflow, beginning with isolation and culminating in the detailed analysis of its spectroscopic data.

Workflow for the isolation and structural elucidation of Sanggenon C.

Literature review of isoprenylated flavonoids from mulberry

An In-depth Technical Guide on Isoprenylated Flavonoids from Mulberry (Morus spp.)

Introduction

The addition of these lipophilic isoprenoid chains often enhances the biological activity of the parent flavonoid molecule, improving its membrane permeability and interaction with cellular targets.[3] This has led to the discovery of a wide array of pharmacological effects, including cytotoxic, neuroprotective, antiviral, hypotensive, and anti-inflammatory activities.[4][5][6][7] This technical guide provides a comprehensive literature review of the isoprenylated flavonoids isolated from mulberry, detailing their isolation, structural characterization, and diverse biological activities, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Isolation and Structure Elucidation

The isolation of isoprenylated flavonoids from mulberry is a multi-step process that relies on various chromatographic techniques. The general workflow begins with the extraction of dried and powdered plant material, followed by systematic fractionation and purification to yield individual compounds.

Experimental Protocols

1. General Extraction and Isolation Protocol:

-

Plant Material: Typically, the air-dried root bark of Morus alba L. or other species is used.[7][8]

-

Extraction: The powdered material is extracted exhaustively with a solvent such as 75% ethanol or methanol at room temperature.[8] The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The resulting fractions are subjected to repeated column chromatography for purification. Common stationary phases include silica gel, octadecylsilane (ODS), and Sephadex LH-20.[3][7] Techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully employed for efficient purification, with one study reporting product purity reaching 93.8%.[9]

2. Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of modern spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[8]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the detailed structure and connectivity of atoms.[3]

-

Other Spectroscopic Methods: Infrared (IR) spectroscopy, Circular Dichroism (CD), and UV-Vis spectroscopy are used to identify functional groups and determine the absolute configuration of stereocenters.[3][7]

The following diagram illustrates a typical workflow for the isolation of these compounds.

Biosynthesis of Diels-Alder Type Adducts

A fascinating characteristic of mulberry chemistry is the presence of complex flavonoids formed through Diels-Alder reactions. These adducts, such as chalcomoracin and kuwanon J, are believed to be the products of an enzymatic reaction.[1][10] Studies using Morus alba cell cultures have shown that one isoprenylated chalcone molecule acts as the diene (at its isoprenyl group), while another acts as the dienophile (at its α,β-double bond) to form the characteristic cyclohexene ring.[1] This enzymatic control ensures the formation of optically active products with specific stereochemistry.[10]

Biological Activities and Quantitative Data

Isoprenylated flavonoids from mulberry exhibit a broad spectrum of pharmacological activities. The quantitative data for some of the most potent compounds are summarized in the tables below.

Cytotoxic and Anti-Tumor Activity

Many flavonoids from mulberry have shown significant cytotoxicity against various human cancer cell lines.[4][8] Morusin, for instance, is highly potent against HeLa cervical cancer cells.[4] Albanol B, isolated from the root bark of Morus alba, demonstrated potent activity against human gastric cancer cells.[8] The proposed mechanism for some of these compounds, such as morusin, involves the induction of apoptosis and the suppression of NF-κB activity.[11]

Table 1: Cytotoxic Activities of Isoprenylated Flavonoids from Mulberry

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Albanol B | HGC27 (Gastric) | 6.08 ± 0.34 µM | [8] |

| Compound 30¹ | HGC27 (Gastric) | 10.24 ± 0.89 µM | [8] |

| Compound 8¹ | HGC27 (Gastric) | 28.94 ± 0.72 µM | [8] |

| Compound 5¹ | HGC27 (Gastric) | 33.76 ± 2.64 µM | [8] |

| Morusin | HeLa (Cervical) | 0.64 µM | [4][12] |

| Morushalunin | Not Specified | 0.7 µg/mL | [12] |

| Carcomoracin | Not Specified | 1.7 µg/mL | [12] |

| Guangsangon E | Not Specified | 2.5 µg/mL | [12] |

¹ Structures identified in the source publication.

Experimental Protocol: Cytotoxicity Assay (CCK-8)

-

Cell Culture: Human cancer cells (e.g., HGC27) are seeded in 96-well plates and incubated.

-

Treatment: Cells are treated with various concentrations of the isolated compounds for a specified period (e.g., 48 hours).

-

Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is then calculated.[8]

Neuroprotective and Hepatoprotective Activities

Oxidative stress is a key factor in the pathogenesis of both neurodegenerative diseases and liver damage. Several isoprenylated flavonoids and Diels-Alder adducts from Morus alba have demonstrated significant protective effects against oxidative stress in neuronal and hepatic cell models. Compounds like mulberrofuran C and sanggenol Q showed potent activity, highlighting their potential as leads for developing treatments for these conditions.

Table 2: Hepatoprotective and Neuroprotective Activities of Compounds from Morus alba

| Compound | Cell Line | Assay | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| Hepatoprotective | ||||

| Mulberrofuran C | HepG2 | t-BHP-induced oxidative stress | 0.41 ± 0.48 µM | [7] |

| Sanggenol Q | HepG2 | t-BHP-induced oxidative stress | 6.94 ± 0.38 µM | [7] |

| Mulberrofuran G | HepG2 | t-BHP-induced oxidative stress | 15.31 ± 2.21 µM | [7] |

| Sanggenon N | HepG2 | t-BHP-induced oxidative stress | 23.45 ± 4.72 µM | [7] |

| Kuwanon T | HepG2 | t-BHP-induced oxidative stress | 30.32 ± 6.82 µM | [7] |

| Neuroprotective | ||||

| Moracin E | HT22 | Glutamate-induced cell death | 1.02 ± 0.13 µM | [7] |

| Sanggenol Q | HT22 | Glutamate-induced cell death | 5.54 ± 0.86 µM | [7] |

| Mulberrofuran C | HT22 | Glutamate-induced cell death | 16.50 ± 7.82 µM | [7] |

| Mulberrofuran G | HT22 | Glutamate-induced cell death | 19.71 ± 0.71 µM | [7] |

| Sanggenol A | HT22 | Glutamate-induced cell death | 34.03 ± 7.71 µM |[7] |

Experimental Protocol: Neuroprotective Assay

-

Cell Culture: HT22 immortalized hippocampal cells are seeded in plates.

-

Treatment: Cells are pre-treated with the test compounds for a few hours before being exposed to a neurotoxic agent like glutamate.

-

Induction of Cell Death: Glutamate is added to induce oxidative stress and subsequent cell death.

-

Viability Measurement: After incubation, cell viability is assessed using methods like the MTT assay. The EC₅₀ value, the concentration providing 50% of the maximal protective effect, is calculated.[7]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. Flavonoids from mulberry leaves have been shown to possess significant anti-inflammatory properties.[13] In vitro studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells demonstrated that mulberry leaf flavonoid extracts could inhibit the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[14][15]

Antiviral and Other Activities

Isoprenylated flavonoids from mulberry have also been investigated for other important biological activities, including antiviral and hypotensive effects.

Table 3: Antiviral and Other Activities of Isoprenylated Flavonoids from Mulberry

| Compound | Activity Type | Target/Model | Measurement | Result | Reference |

|---|---|---|---|---|---|

| Leachianone G | Antiviral | Herpes Simplex Virus 1 (HSV-1) | IC₅₀ | 1.6 µg/mL | [5][16] |

| Mulberroside C | Antiviral | Herpes Simplex Virus 1 (HSV-1) | IC₅₀ | 75.4 µg/mL | [5][16] |

| Kuwanon H | Antiviral | Human Immunodeficiency Virus (HIV) | - | Reported as an HIV inhibitor | [5] |

| Kuwanon G | Hypotensive | Anesthetized rabbits | Blood Pressure | Dose-dependent decrease (0.1-3.0 mg/kg, IV) | [1][6] |

| Kuwanon H | Hypotensive | Anesthetized rabbits | Blood Pressure | Dose-dependent decrease (0.1-3.0 mg/kg, IV) |[1][6] |

Conclusion

Mulberry is a rich and valuable source of structurally diverse isoprenylated flavonoids with a wide range of potent biological activities. The unique chemical structures, including complex Diels-Alder type adducts, make them compelling candidates for drug discovery and development. The significant cytotoxic, neuroprotective, hepatoprotective, anti-inflammatory, and antiviral properties demonstrated by compounds such as morusin, albanol B, mulberrofuran C, and leachianone G warrant further investigation. The detailed experimental protocols for isolation and bioactivity screening provided in this guide serve as a foundation for researchers aiming to explore the therapeutic potential of these remarkable natural products. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy studies, and exploring the structure-activity relationships to optimize these compounds for potential clinical applications.

References

- 1. Chemistry and biosynthesis of isoprenylated flavonoids from Japanese mulberry tree - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances on Antiviral Activity of Morus spp. Plant Extracts: Human Coronavirus and Virus-Related Respiratory Tract Infections in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and biosynthesis of isoprenylated flavonoids from Japanese mulberry tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoprenylated flavonoids from the root bark of Morus alba and their hepatoprotective and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Chemistry and biosynthesis of isoprenylated flavonoids from Japanese mulberry tree [jstage.jst.go.jp]

- 11. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unveiling the Pharmacological Potential of Sanggenons: A Technical Guide

A Note on Sanggenon W:

Initial research into the pharmacological properties of this compound reveals a significant gap in the current scientific literature. While the isolation and structural identification of this compound, an isoprenylated flavonoid from the root bark of Morus alba, has been documented, there is no available data on its biological activities or potential therapeutic effects.[1] Consequently, a detailed technical guide on the pharmacological effects of this compound cannot be compiled at this time.

However, extensive research is available for a closely related compound, Sanggenon C , also isolated from Morus alba. Sanggenon C has demonstrated a range of promising pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This guide will provide an in-depth technical overview of the known pharmacological effects of Sanggenon C, adhering to the requested format, as a representative example of the therapeutic potential within the sanggenon family of compounds.

An In-Depth Technical Guide to the Pharmacological Effects of Sanggenon C

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the anti-cancer, anti-inflammatory, and neuroprotective properties of Sanggenon C, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Anti-Cancer Effects of Sanggenon C

Sanggenon C exhibits significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest, inhibition of the proteasome, and activation of the mitochondrial apoptosis pathway.[2][3][4][5][6]

Quantitative Data for Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| HGC-27 | Gastric Cancer | Proliferation Assay | IC50 | 9.129 µM | [7][8] |

| AGS | Gastric Cancer | Proliferation Assay | IC50 | 9.863 µM | [7][8] |

| HT-29 | Colon Cancer | Apoptosis Assay | % Apoptotic Cells (10 µM) | 15.4 ± 1.97% | [2][6] |

| HT-29 | Colon Cancer | Apoptosis Assay | % Apoptotic Cells (20 µM) | 26.3 ± 3.26% | [2][6] |

| HT-29 | Colon Cancer | Apoptosis Assay | % Apoptotic Cells (40 µM) | 38.9 ± 3.13% | [2][6] |

| U-87 MG | Glioblastoma | Viability Assay | IC50 | ~15 µM | [4] |

| LN-229 | Glioblastoma | Viability Assay | IC50 | ~18 µM | [4] |

| H22 (lysate) | Hepatoma | Proteasome Activity | IC50 | 15 µM |

Key Experimental Protocols

1.2.1. Cell Viability and Apoptosis Assay in Colon Cancer Cells [2][6]

-

Cell Culture: Human colon cancer cell lines (LoVo, HT-29, and SW480) were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% antibiotics at 37°C in a 5% CO2 atmosphere.

-

Treatment: Cells were seeded in 96-well plates and treated with Sanggenon C at concentrations of 0, 5, 10, 20, 40, and 80 µM for 24, 48, or 72 hours.

-

Cell Viability (CCK-8 Assay): After treatment, CCK-8 solution was added to each well and incubated for a specified time. The absorbance was measured at 450 nm to determine cell viability.

-

Apoptosis Detection (Hoechst 33258 Staining): HT-29 cells were treated with Sanggenon C (10, 20, 40 µM). After treatment, cells were fixed and stained with Hoechst 33258. Apoptotic cells, characterized by condensed and fragmented nuclei, were visualized and quantified using a fluorescence microscope.

1.2.2. In Vivo Xenograft Tumor Model [2][6]

-

Animal Model: Male BALB/c-nu/nu nude mice (4–6 weeks old) were used.

-

Tumor Inoculation: HT-29 colon cancer cells were suspended in PBS and subcutaneously inoculated into the dorsal area of the mice.

-

Treatment Regimen: When tumors reached a certain volume, mice were randomly assigned to groups and treated with Sanggenon C at low, mid, and high doses via intraperitoneal injection. A control group received a vehicle solution.

-

Efficacy Evaluation: Tumor volume was measured regularly. At the end of the experiment, tumors were excised, weighed, and processed for histological analysis, including TUNEL assays to detect apoptosis.

Signaling Pathways and Workflows

Caption: Sanggenon C-induced apoptosis in colon cancer cells.[2]

Caption: In vivo xenograft model experimental workflow.[2]

Anti-Inflammatory Effects of Sanggenon C

Sanggenon C demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[9][10]

Quantitative Data for Anti-Inflammatory Activity

| Cell Line | Stimulant | Target | Assay | Metric | Value | Reference |

| RAW264.7 | LPS | NO Production | Griess Assay | Strong Inhibition | Dose-dependent | [10] |

| RAW264.7 | LPS | NF-κB Activity | SEAP Reporter | Strong Inhibition | Dose-dependent | [10] |

| RAW264.7 | LPS | iNOS Expression | Western Blot | Suppression | At 1 & 10 µM | [10] |

Key Experimental Protocol

2.2.1. Inhibition of NO Production and NF-κB Activity in Macrophages [10]

-

Cell Culture: RAW264.7 macrophage cells were cultured in appropriate media. For the NF-κB assay, cells were stably transfected with a secreted alkaline phosphatase (SEAP) reporter plasmid linked to an NF-κB response element.

-

Treatment: Cells were pre-treated with various concentrations of Sanggenon C for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).

-

NO Measurement (Griess Assay): After LPS stimulation (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.

-

NF-κB Activity (SEAP Assay): After stimulation, the activity of SEAP in the culture medium was measured to quantify NF-κB activation.

-

Western Blot Analysis: Cell lysates were collected to analyze the protein levels of iNOS and the phosphorylation/degradation of IκBα via SDS-PAGE and immunoblotting.

Signaling Pathway

Caption: Sanggenon C inhibition of the NF-κB signaling pathway.[10]

Neuroprotective Effects of Sanggenon C

Sanggenon C has been shown to ameliorate cerebral ischemia-reperfusion (I/R) injury by reducing inflammation, oxidative stress, and apoptosis in neuronal tissues.[11][12] This protection is mediated, in part, through the regulation of the RhoA-ROCK signaling pathway.[11][12]

Quantitative Data for Neuroprotective Activity

| Animal Model | Injury Model | Treatment Dose | Outcome Measure | Result | Reference |

| Rat | MCAO-Reperfusion | 1, 10, 100 mg/kg | Neurological Deficit Score | Significant, dose-dependent improvement | [11][12] |

| Rat | MCAO-Reperfusion | 1, 10, 100 mg/kg | Cerebral Infarct Area | Significant, dose-dependent reduction | [11][12] |

| Rat | MCAO-Reperfusion | 100 mg/kg | Brain Water Content | Significant reduction | [11] |

| Rat | MCAO-Reperfusion | 100 mg/kg | TNF-α, IL-1β, IL-6 Levels | Significant reduction | [11] |

Key Experimental Protocol

3.2.1. Middle Cerebral Artery Occlusion (MCAO) Rat Model [11][13][14]

-

Animal Model: Male Sprague-Dawley rats were used.

-

Pre-treatment: Rats were administered Sanggenon C (1, 10, and 100 mg/kg) or vehicle intragastrically for 7 consecutive days prior to surgery.

-

Surgical Procedure:

-

Rats were anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) were exposed.

-

A nylon monofilament with a rounded tip was inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion was maintained for a specific duration (e.g., 90 minutes).

-

The filament was then withdrawn to allow for reperfusion.

-

-

Post-operative Evaluation (at 24h):

-

Neurological Deficit Scoring: A graded scale (e.g., Bederson scale) was used to assess motor deficits.

-

Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where non-infarcted tissue stains red and the infarct area remains pale.

-

Biochemical Analysis: Brain tissue was homogenized to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers using ELISA kits.

-

Western Blot: Protein expression of RhoA-ROCK signaling pathway components was analyzed.

-

Signaling Pathway

Caption: Neuroprotective mechanism of Sanggenon C via RhoA-ROCK pathway.[11][12]

References

- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sanggenon C decreases tumor cell viability associated with proteasome inhibition [imrpress.com]

- 4. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis Pathway of Sanggenons in Morus Species

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenons, a class of prenylated flavonoids found in Morus (mulberry) species, are distinguished by their unique Diels-Alder type adduct structure and exhibit a range of promising pharmacological activities, including anti-infective properties.[1][2] Understanding their biosynthesis is critical for metabolic engineering, synthetic biology applications, and enhancing their production for therapeutic use. This technical guide provides a comprehensive overview of the sanggenon biosynthetic pathway, beginning with the general phenylpropanoid pathway and culminating in the characteristic cycloaddition reaction. It includes detailed experimental protocols for key enzyme assays, quantitative data on related compounds, and visual diagrams of the metabolic and experimental workflows to facilitate advanced research and development.

Introduction to Sanggenons

The Moraceae family, particularly the Morus genus, is a rich source of polyphenolic natural products.[3] Among these are the Mulberry Diels-Alder-type adducts (MDAAs), a unique class of compounds formed through a [4+2] cycloaddition.[3][4] Sanggenons, such as sanggenon C and sanggenon D, are prominent members of this group and are recognized as valuable bioactive markers for preclinical studies due to their notable anti-influenza virus and antibacterial activities.[2] These compounds are biosynthesized from the convergence of two distinct metabolic streams: the flavonoid pathway, which produces a chalcone derivative, and the isoprenoid pathway, which provides a prenyl group for the formation of a dehydroprenylphenol dienophile. The final assembly into the characteristic sanggenon scaffold occurs via a Diels-Alder reaction.[4]

The Core Biosynthesis Pathway: From Phenylalanine to a Chalcone Scaffold

The biosynthesis of all flavonoids, including the precursors to sanggenons, begins with the phenylpropanoid pathway.[5][6][7] This foundational pathway converts the amino acid phenylalanine into key intermediates that feed into numerous specialized metabolic routes.

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[7]

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid.[7]

-

Activation to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to yield the high-energy thioester, p-coumaroyl-CoA.[8]

-

Chalcone Synthesis: This activated molecule serves as the starter unit for Chalcone Synthase (CHS) , a pivotal enzyme in flavonoid biosynthesis.[9][10][11] CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all flavonoids.[10][11]

Formation of Sanggenon Precursors: Prenylation and Modification

The formation of sanggenons requires two specific precursors for the Diels-Alder reaction: a chalcone (the diene) and a dehydroprenyl-substituted polyphenol (the dienophile).[4] This necessitates a critical modification step: prenylation.

Prenylation involves the attachment of isoprenoid moieties, such as dimethylallyl diphosphate (DMAPP) or geranyl diphosphate (GPP), to the flavonoid skeleton.[12] This reaction is catalyzed by Prenyltransferases (PTs) , which are crucial for the structural diversification of flavonoids in Morus species.[13][14] These enzymes transfer a prenyl group to specific positions on the aromatic rings of the chalcone or other flavonoid intermediates, leading to the formation of prenylated polyphenols. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases, can generate the diene and dienophile structures required for the final cycloaddition.

Quantitative Data on Sanggenons and Related Compounds

Quantitative analysis reveals significant variation in the concentration of sanggenons and their precursors across different parts of the Morus alba plant. The root bark is consistently the richest source of these compounds. A specialized extract, MA60, has been developed to enrich these MDAAs for research purposes.

| Compound | Plant Part | Concentration / Content | Reference |

| Sanggenon C | Morus alba Root Bark | Higher content than other parts | [15] |

| Sanggenon D | Morus alba Root Bark | Higher content than other parts | [15] |

| Kuwanon G | Morus alba Root Bark | 24.05 ± 23.17 mg/g | [15] |

| Morusin | Morus alba Root Bark | 10.98 ± 10.49 mg/g | [15] |

| Mulberroside A | Morus alba Root Bark | 100.19 ± 63.62 mg/g | [15] |

| Oxyresveratrol | Morus alba Twigs | Higher content than other parts | [15] |

| Rutin | Morus alba Leaves | Higher content than other parts | [15] |

| Sanggenon C in MA60 Extract | Specialized Extract | 10.7% of total extract | [2] |

| Sanggenon D in MA60 Extract | Specialized Extract | 6.9% of total extract | [2] |

Experimental Protocols

Chalcone Synthase (CHS) Activity Assay

This protocol outlines a method for extracting CHS from Morus tissue and measuring its activity spectrophotometrically. The assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh Morus tissue (e.g., root bark) in a cold extraction buffer (e.g., 0.1 M borate buffer, pH 8.0, containing 2-mercaptoethanol).[16]

-

Add a resin like Dowex 1x4 to bind inhibitory phenolic compounds.[16]

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), potassium cyanide (to inhibit competing peroxidases), and the crude enzyme extract.[16]

-

Initiate the reaction by adding the substrates: p-coumaroyl-CoA and malonyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-5 minutes).

-

-

Product Detection:

Prenyltransferase (PT) Activity Assay

This protocol describes a continuous fluorescent assay to measure PT activity by quantifying the release of diphosphate (PPi), a byproduct of the prenyl transfer reaction.[18]

Methodology:

-

Assay Components:

-

Purified or partially purified prenyltransferase enzyme.

-

A flavonoid acceptor substrate (e.g., naringenin).

-

A prenyl donor substrate (e.g., DMAPP or GPP).

-

A coupled enzyme system: inorganic pyrophosphatase, and a fluorescent phosphate-binding protein.[18]

-

-

Reaction Setup:

-

Combine the assay components in a reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and dithiothreitol).[19]

-

Place the mixture in a fluorometer.

-

-

Measurement:

-

Initiate the reaction by adding the prenyltransferase enzyme.

-

The PT transfers the prenyl group to the flavonoid, releasing PPi.

-

Inorganic pyrophosphatase immediately cleaves PPi into two phosphate (Pi) molecules.[18]

-

The phosphate-binding protein binds to Pi, causing a measurable increase in fluorescence.[18]

-

Monitor the rate of fluorescence increase over time to determine the enzyme's kinetic parameters. This nonradioactive method is suitable for high-throughput screening.[18]

-

Quantification of Sanggenons by UPLC-MS/MS

This protocol provides a general workflow for the extraction, separation, and quantification of sanggenons from Morus root bark using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.

Methodology:

-

Sample Preparation and Extraction:

-

Dry and pulverize Morus root bark.

-

Perform solvent extraction (e.g., using 80% ethanol or a mixture of isopropanol and petroleum ether) to create a crude extract.[2][20]

-

Filter and concentrate the extract under reduced pressure.

-

Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.

-

-

Chromatographic Separation:

-

Inject the sample into a UPLC system equipped with a C18 column.[21]

-

Use a gradient elution with a mobile phase consisting of two solvents, such as water with formic acid (A) and methanol or acetonitrile with formic acid (B).[21] This separates the complex mixture of compounds based on their polarity.

-

-

Detection and Quantification:

-

The eluent from the UPLC is directed into a mass spectrometer (e.g., a triple quadrupole, QQQ-MS).

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[21]

-

Develop MRM transitions (precursor ion → product ion) specific for each sanggenon of interest (e.g., Sanggenon C, Sanggenon D).

-

Quantify the concentration of each sanggenon by comparing its peak area to a calibration curve constructed from authentic standards.[22]

-

Conclusion and Future Directions

The biosynthesis of sanggenons in Morus species is a complex process that relies on the convergence of the phenylpropanoid, flavonoid, and isoprenoid pathways. Key enzymatic steps, including those catalyzed by Chalcone Synthase and Prenyltransferases, build the necessary precursors. The defining feature of sanggenon formation is the [4+2] Diels-Alder cycloaddition, a reaction that sets them apart from most other flavonoids.

While the general pathway is understood, significant knowledge gaps remain. A critical area for future research is the identification and characterization of the specific enzyme(s)—putative "Diels-Alderases"—that catalyze the final cycloaddition step. Elucidating the structure, mechanism, and regulation of these enzymes will be paramount for leveraging synthetic biology to produce sanggenons and novel analogs for drug development. Furthermore, detailed kinetic analysis of all enzymes in the Morus-specific pathway will provide a more complete quantitative understanding, enabling more precise metabolic engineering efforts.

References

- 1. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update | MDPI [mdpi.com]

- 4. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional characterization of key enzymes involved in the biosynthesis of distinctive flavonoids and stilbenoids in Morus notabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allele specific CAPS marker development and characterization of chalcone synthase gene in Indian mulberry (Morus spp., family Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allele specific CAPS marker development and characterization of chalcone synthase gene in Indian mulberry (Morus spp., family Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 12. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. scienceopen.com [scienceopen.com]

- 17. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A continuous fluorescent assay for protein prenyltransferases measuring diphosphate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reconstitution of prenyltransferase activity on nanodiscs by components of the rubber synthesis machinery of the Para rubber tree and guayule - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Sanggenon W: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sanggenon W, an isoprenylated flavonoid with potential pharmacological applications. The document details its natural sources, available data on its abundance, and a thorough experimental protocol for its isolation. Additionally, it explores the inferred biological activities and associated signaling pathways based on current research on closely related compounds.

Natural Sources and Abundance of this compound

While a variety of sanggenons and other flavonoids have been isolated from different Morus species, specific quantitative data on the abundance of this compound remains limited in the current scientific literature. However, studies on related compounds provide some context for the levels of sanggenons found in Morus alba root bark. For instance, a specialized extract of Morus alba root bark, labeled MA60, was found to contain 10.7% sanggenon C and 6.9% sanggenon D.[2] Another hydroethanolic extract, MA21, contained 1.0% sanggenon C and 1.1% sanggenon D.[3] These findings suggest that while sanggenons can be major constituents of certain extracts, the abundance of individual sanggenons can vary significantly depending on the extraction method and the specific plant material.

The following table summarizes the natural sources of this compound and other related sanggenon compounds.

| Compound | Natural Source(s) | Plant Part(s) |

| This compound | Morus alba Linn.[1] | Root Bark |

| Sanggenon A | Morus alba | Root Bark |

| Sanggenon C | Morus alba, Morus cathayana | Root Bark |

| Sanggenon D | Morus alba | Root Bark |

| Sanggenon G | Morus alba | Root Bark |

Experimental Protocols: Isolation of this compound

The following protocol for the isolation of this compound from the root bark of Morus alba is based on the methodology described by Jung et al. (2016).

2.1. Extraction

-

Air-dry the root bark of Morus alba (10 kg).

-

Extract the dried and powdered root bark with 80% methanol (170 L) at room temperature for 24 hours.

-

Concentrate the methanol extract under reduced pressure to yield a crude extract (approximately 1.7 kg).

2.2. Solvent Partitioning

-

Suspend the concentrated methanol extract (1.7 kg) in 2 L of water.

-

Successively partition the aqueous suspension with ethyl acetate (EtOAc, 2 L × 2) and then n-butanol (n-BuOH, 1.8 L × 3).

-

Concentrate the organic and aqueous layers separately to obtain the EtOAc fraction (MRE, 580 g), the n-BuOH fraction (MRB, 114 g), and the H₂O fraction (MRW, 1006 g).

2.3. Chromatographic Separation

-

Subject the EtOAc fraction (MRE, 580 g) to silica gel column chromatography (CC) (ϕ 15 × 30 cm) using a gradient elution of chloroform-methanol (CHCl₃-MeOH, 30:1 to 1:1) to yield 12 fractions (MRE-1 to MRE-12).

-

Subject fraction MRE-8 (15 g) to octadecyl SiO₂ (ODS) CC (ϕ 7 × 20 cm) with a methanol-water (MeOH-H₂O, 3:1) mobile phase to obtain 12 subfractions (MRE-8-1 to MRE-8-12).

-

Subject subfraction MRE-8-4 (350 mg) to ODS CC (ϕ 3.5 × 12 cm) with an acetone-water (5:2) mobile phase to yield 10 subfractions (MRE-8-4-1 to MRE-8-4-10).

-

Further purify subfraction MRE-8-4-8 (40 mg) using Sephadex LH-20 CC (ϕ 2.5 × 150 cm) with a chloroform-methanol (CHCl₃-MeOH, 1:1) mobile phase to isolate this compound.

The following diagram illustrates the experimental workflow for the isolation of this compound.

Inferred Biological Activities and Signaling Pathways

Specific studies on the biological activities of this compound are not yet available in the published literature. However, based on the well-documented activities of structurally similar sanggenons isolated from the same source, it is plausible to infer that this compound may possess comparable pharmacological properties, particularly anti-inflammatory and anticancer effects.

3.1. Inferred Anti-Inflammatory Activity via NF-κB Pathway Modulation

Several sanggenons, including Sanggenon A, have demonstrated potent anti-inflammatory effects.[4] The underlying mechanism often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of inflammatory genes. Sanggenons are thought to inhibit this pathway, thereby reducing the production of inflammatory molecules.

The following diagram illustrates the inferred inhibitory effect of this compound on the NF-κB signaling pathway.

3.2. Inferred Anticancer Activity via Mitochondrial Apoptosis Pathway

Sanggenon C has been shown to induce apoptosis in various cancer cell lines.[5][6][7][8] The proposed mechanism involves the induction of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptosis pathway.[5][6] This pathway is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates downstream executioner caspases, leading to programmed cell death. Given its structural similarity, this compound may also exhibit anticancer properties through a similar mechanism.

The following diagram depicts the inferred role of this compound in inducing the mitochondrial apoptosis pathway.

Conclusion

This compound is a novel flavonoid with a confirmed natural source in the root bark of Morus alba. While quantitative data on its abundance is currently lacking, a detailed protocol for its isolation has been established. Based on the activities of structurally related compounds, this compound holds promise as a potential therapeutic agent, particularly in the areas of anti-inflammatory and anticancer applications. Further research is warranted to elucidate the specific biological activities and signaling pathways of this compound to fully realize its pharmacological potential.

References

- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice [frontiersin.org]

- 3. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sanggenon C decreases tumor cell viability associated with proteasome inhibition [imrpress.com]

- 8. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Morus alba for Sanggenon W: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethnobotanical Landscape of Morus alba

The utilization of Morus alba in traditional medicine is well-documented, with various parts of the plant, including the leaves, fruits, twigs, and root bark, being employed for their therapeutic benefits.[3] The root bark, in particular, has been traditionally used to treat pulmonary inflammatory diseases, cough, asthma, and bronchitis.[1][2][4] Traditional Chinese Medicine (TCM) describes the properties of mulberry root bark as being able to reduce heat from the lungs and alleviate coughs.[1] These traditional applications have spurred scientific interest in identifying the bioactive compounds responsible for these effects.

Phytochemical investigations have revealed a wealth of secondary metabolites in Morus alba root bark, including a significant number of prenylated flavonoids known as sanggenons.[3][5] Among these, Sanggenon W has been isolated, though it remains one of the less-studied compounds in this family. The established anti-inflammatory and anti-infective properties of other sanggenons, such as Sanggenon A, C, D, and G, provide a strong rationale for investigating the potential of this compound in similar therapeutic areas.[2][6][7]

Extraction and Isolation Protocols for Sanggenon Compounds

While a specific, optimized protocol for the extraction and isolation of this compound is not yet published, the following detailed methodology, based on established procedures for other sanggenons from Morus alba root bark, provides a robust starting point for its purification.

General Extraction Procedure

-

Plant Material Preparation: Dried root bark of Morus alba is coarsely powdered.

-

Solvent Extraction: The powdered material is typically extracted with 80% aqueous methanol (MeOH) or ethanol (EtOH) at room temperature or under reflux.[2] The extraction is usually repeated three times to ensure maximum yield.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A common partitioning scheme involves:

-

n-Hexane (to remove non-polar compounds)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

The majority of sanggenon compounds are typically found in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The bioactive fractions are subjected to a series of chromatographic techniques to isolate individual compounds.

-

Silica Gel Column Chromatography: The ethyl acetate or n-butanol fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, or chloroform and methanol, of increasing polarity.

-

Octadecylsilyl (ODS) Column Chromatography: Fractions obtained from the silica gel column are further purified on an ODS column using a gradient of methanol and water.

-

Sephadex LH-20 Column Chromatography: This step is crucial for separating compounds with similar polarities. Elution is typically performed with methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape.[8]

The following diagram illustrates a general workflow for the isolation of sanggenon compounds.

Quantitative Analysis of Sanggenons in Morus alba

Quantitative data for this compound in Morus alba is currently unavailable in the scientific literature. However, the concentrations of other major sanggenons have been determined in various extracts. This data is crucial for standardizing extracts and for understanding the potential synergistic effects of these compounds.

| Sanggenon | Plant Part | Extraction Method | Concentration | Reference |

| Sanggenon C | Root Bark | Pressurized Liquid Extraction | 6.9% in MA60 extract | [2] |

| Root Bark | Hydroethanolic Extraction | 1.0% in MA21 extract | [2] | |

| Sanggenon D | Root Bark | Pressurized Liquid Extraction | 10.7% in MA60 extract | [2] |

| Root Bark | Hydroethanolic Extraction | 1.1% in MA21 extract | [2] | |

| Sanggenon G | Root Bark | Not Specified | Present in active extracts | [6] |

| Sanggenon O | Root Bark | Not Specified | Present in active extracts | [9] |

Note: The lack of quantitative data for this compound highlights a significant research gap and an opportunity for future analytical studies.

Potential Pharmacological Activities and Signaling Pathways of this compound

As of the latest literature review, no specific biological activities have been reported for this compound. However, based on the well-documented anti-inflammatory properties of structurally similar sanggenons, such as Sanggenon A and C, it is plausible to hypothesize that this compound may exert similar effects through related signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[3][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] Studies on Sanggenon A and C have shown that they can inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.[5][9][11] It is therefore hypothesized that this compound may also target this pathway.

The Nrf2/HO-1 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes. Sanggenon A has been shown to induce the expression of HO-1 through the activation of Nrf2, contributing to its anti-inflammatory effects.[5][11] This presents another potential mechanism of action for this compound.

Future Research Directions and Conclusion

The ethnobotanical history of Morus alba provides a strong foundation for the investigation of its constituent compounds for modern therapeutic applications. While this compound has been successfully isolated, it remains a largely unexplored molecule. The information presented in this guide on the traditional uses of the plant, detailed protocols for the isolation of related compounds, and the known anti-inflammatory mechanisms of other sanggenons, is intended to catalyze further research into this promising natural product.

Future research should prioritize the following:

-

Biological Screening: A comprehensive screening of this compound for various biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Quantitative Analysis: Development and validation of a sensitive and accurate analytical method, such as HPLC-UV or LC-MS/MS, for the quantification of this compound in Morus alba extracts.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of relevant diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H NMR-Based Biochemometric Analysis of Morus alba Extracts toward a Multipotent Herbal Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanggenon W and the Therapeutic Potential of Mulberry Root Flavonoids in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Traditional Roots of a Modern Therapeutic Target

This technical guide focuses on Sanggenon W, a lesser-known isoprenylated flavonoid, and places it within the broader context of the more extensively researched sanggenons, such as Sanggenon A, C, and G. While specific pharmacological data on this compound is limited, the collective body of research on the sanggenon family points towards significant potential in oncology and inflammatory diseases. This document aims to provide a comprehensive overview of the available scientific data, including experimental protocols and elucidated signaling pathways, to inform future research and drug development endeavors.

This compound, along with its structural analogs Sanggenon U and V, has been successfully isolated from the root bark of Morus alba.[4] The isolation process typically involves extraction with methanol, followed by partitioning with various solvents and purification using column chromatography techniques such as silica gel, octadecyl silica gel (ODS), and Sephadex LH-20.[4][5] The structural elucidation of these compounds is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Circular Dichroism (CD), and Infrared (IR) spectroscopy.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on various sanggenons, providing insights into their therapeutic potential. Due to the limited specific data for this compound, the tables focus on the more extensively studied analogs to provide a relevant comparative framework.

Table 1: Anti-inflammatory Activity of Sanggenon A [2][3][6][7]

| Parameter | Cell Line | Treatment | Concentration | Result |

| Nitric Oxide (NO) Production | BV2 (microglia), RAW264.7 (macrophages) | LPS-stimulated | Varies | Significant inhibition |

| Prostaglandin E2 (PGE2) Production | BV2, RAW264.7 | LPS-stimulated | Varies | Significant inhibition |

| Interleukin-6 (IL-6) Production | BV2, RAW264.7 | LPS-stimulated | Varies | Significant inhibition |

| Tumor Necrosis Factor-alpha (TNF-α) Production | BV2, RAW264.7 | LPS-stimulated | Varies | Significant inhibition |

| iNOS Protein Expression | BV2, RAW264.7 | LPS-stimulated | Varies | Concentration-dependent inhibition |

| COX-2 Protein Expression | BV2, RAW264.7 | LPS-stimulated | Varies | Concentration-dependent inhibition |

Table 2: Anticancer Activity of Sanggenon C [1][8][9][10][11][12]

| Parameter | Cell Line | Concentration Range | Result |

| Cell Proliferation Inhibition | LoVo, HT-29, SW480 (colon cancer) | 0-80 µM | Dose- and time-dependent inhibition |

| Apoptosis Induction | HT-29 | 10, 20, 40 µM | Significant induction |

| Reactive Oxygen Species (ROS) Generation | HT-29 | 10, 20, 40 µM | Increased generation |

| Intracellular Ca2+ and ATP Levels | HT-29 | Not specified | Increased levels |

| Nitric Oxide (NO) Production | HT-29 | Not specified | Inhibition |

| iNOS Expression | HT-29 | Not specified | Inhibition |

| Bcl-2 Protein Expression | HT-29 | Not specified | Decreased expression |

| Proteasome Inhibition (Chymotrypsin-like activity) | Purified 20S proteasome, H22 cell lysate | IC50 = 4 µM, 15 µM | Inhibition |

Table 3: XIAP Inhibition by Sanggenon G [13]

| Parameter | Assay | Concentration | Result |